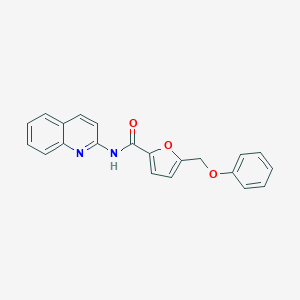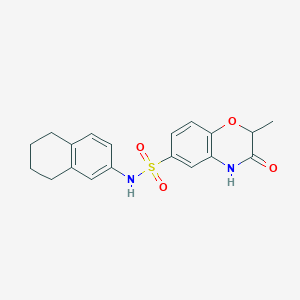
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide, also known as DB-1, is a small molecule drug that has gained attention in recent years due to its potential applications in scientific research. DB-1 is a sulfonamide derivative that has been shown to have a variety of interesting properties, including anti-inflammatory and anti-cancer effects. In
科学的研究の応用
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide as an anti-inflammatory agent. Studies have shown that N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is involved in a variety of physiological processes, including the regulation of pH in cells. By inhibiting carbonic anhydrase, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may be able to disrupt these processes and lead to the observed anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer research, as tumors require a blood supply to grow and spread. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in a variety of disease states.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide for lab experiments is its relatively simple synthesis method. This means that it can be easily produced in large quantities for use in experiments. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have relatively low toxicity, making it a safe option for use in cell culture and animal studies. However, one limitation of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a variety of potential future directions for research involving N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide. One area of interest is in its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may have potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide and to identify potential new targets for its use.
合成法
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through a series of chromatographic steps to yield the final compound. The synthesis of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is relatively straightforward and can be accomplished using standard laboratory techniques.
特性
製品名 |
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C14H14FNO2S |
分子量 |
279.33 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-6-7-11(2)14(8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChIキー |
JNONJNSDEIQYGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F |
正規SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)


![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

